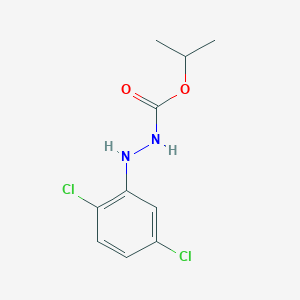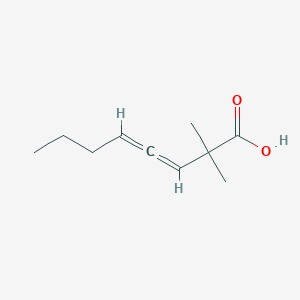
2-Methyl-2H-1-benzothiopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2H-1-benzothiopyran is a heterocyclic compound that belongs to the class of benzothiopyrans It is characterized by a sulfur atom incorporated into a benzene ring fused with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-1-benzothiopyran can be achieved through several methods. One common approach involves the reaction of benzenethiols with diketene in the presence of sulfuric acid, leading to the formation of β-(arylthio)crotonic acids, which can then be cyclized to produce 2H-1-benzothiopyran derivatives . Another method involves the lithiation of 1-(1-aryl-2-methoxyethenyl)-2-{[methyl(phenyl)thiomethyl]thio}benzenes, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H-1-benzothiopyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom and the conjugated system within the molecule.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be performed using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2-Methyl-2H-1-benzothiopyran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2H-1-benzothiopyran involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the conjugated system within the molecule allows it to participate in electron transfer reactions, which can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzothiopyran-2-ones (Thiocoumarins): These compounds share a similar core structure but differ in the presence of a carbonyl group at the 2-position.
4-Methyl-2H-1-benzothiopyran-2-ones: These derivatives have a methyl group at the 4-position and a carbonyl group at the 2-position.
Uniqueness
2-Methyl-2H-1-benzothiopyran is unique due to its specific substitution pattern and the presence of a sulfur atom, which imparts distinct chemical and biological properties
Properties
CAS No. |
6087-80-5 |
|---|---|
Molecular Formula |
C10H10S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
2-methyl-2H-thiochromene |
InChI |
InChI=1S/C10H10S/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-8H,1H3 |
InChI Key |
XWVFNZTXCBAABL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


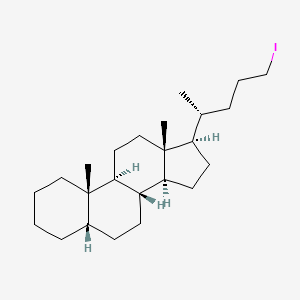
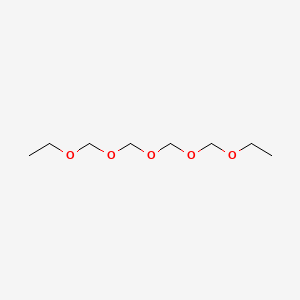
![N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide](/img/structure/B14735466.png)

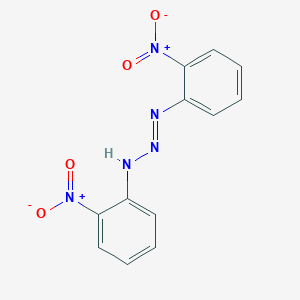

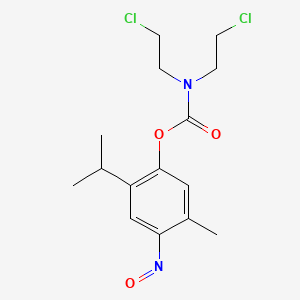

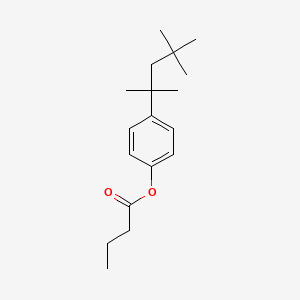
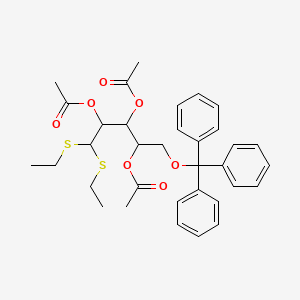
![Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B14735534.png)
